N-[4-(diethylamino)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(diethylamino)phenyl]-2-phenylacetamide, also known as lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most commonly used local anesthetics due to its effectiveness and low toxicity.
Mechanism of Action
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization required for the initiation and propagation of an action potential. This inhibition of sodium channels results in a decrease in the excitability of the affected nerve fibers, leading to a loss of sensation in the area where N-[4-(diethylamino)phenyl]-2-phenylacetamide is applied.
Biochemical and Physiological Effects
In addition to its local anesthetic effects, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been reported to modulate the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Advantages and Limitations for Lab Experiments
Lidocaine is a commonly used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it is important to note that N-[4-(diethylamino)phenyl]-2-phenylacetamide can interfere with certain assays and experimental protocols, particularly those involving ion channels and membrane potential. Additionally, this compound can have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for N-[4-(diethylamino)phenyl]-2-phenylacetamide research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and duration of this compound anesthesia. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of various conditions such as neuropathic pain and migraines. Additionally, there is ongoing research into the mechanisms of this compound's anti-inflammatory and neuroprotective effects, which could lead to the development of new treatments for inflammatory and neurodegenerative diseases.
Synthesis Methods
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetamide, which is subsequently reacted with benzoyl chloride to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetanilide. Finally, this compound is hydrogenated in the presence of a palladium catalyst to form N-[4-(diethylamino)phenyl]-2-phenylacetamide.
Scientific Research Applications
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential therapeutic applications in the treatment of various conditions such as neuropathic pain, migraines, and cardiac arrhythmias. Additionally, N-[4-(diethylamino)phenyl]-2-phenylacetamide has been used as a tool in scientific research to study ion channels and membrane potential in excitable cells.
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-18(21)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJCANYGOLXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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